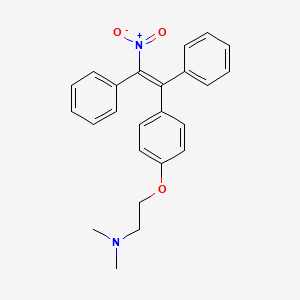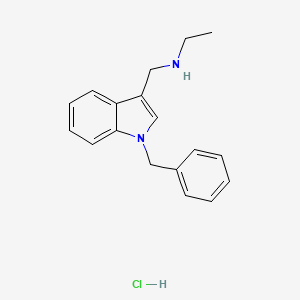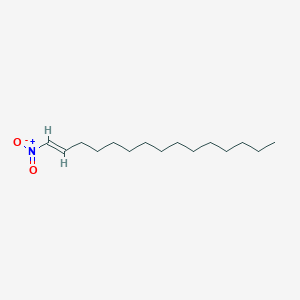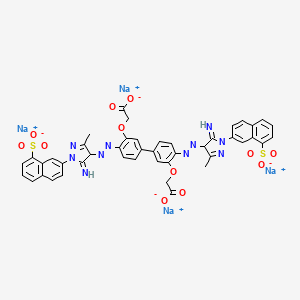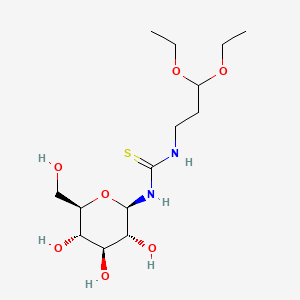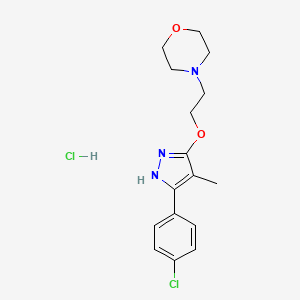
Morpholine, 4-(2-((5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl)oxy)ethyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-(2-((5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl)oxy)ethyl)-, monohydrochloride is a complex organic compound that features both morpholine and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(2-((5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl)oxy)ethyl)-, monohydrochloride typically involves multiple steps. One common method includes the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with 2-chloroethyl morpholine under basic conditions to form the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-(2-((5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl)oxy)ethyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Morpholine, 4-(2-((5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl)oxy)ethyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of Morpholine, 4-(2-((5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl)oxy)ethyl)-, monohydrochloride involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The morpholine moiety may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
- Morpholine, 4-(2-chloroethyl)-
- 4-(2-Chloroethyl)morpholine
- N-(2-Chloroethyl)morpholine
Uniqueness
Morpholine, 4-(2-((5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl)oxy)ethyl)-, monohydrochloride is unique due to the presence of both morpholine and pyrazole rings, which confer distinct chemical and biological properties
Properties
CAS No. |
86871-73-0 |
|---|---|
Molecular Formula |
C16H21Cl2N3O2 |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
4-[2-[[5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl]oxy]ethyl]morpholine;hydrochloride |
InChI |
InChI=1S/C16H20ClN3O2.ClH/c1-12-15(13-2-4-14(17)5-3-13)18-19-16(12)22-11-8-20-6-9-21-10-7-20;/h2-5H,6-11H2,1H3,(H,18,19);1H |
InChI Key |
QVMYLFOJLHHDPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN=C1OCCN2CCOCC2)C3=CC=C(C=C3)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


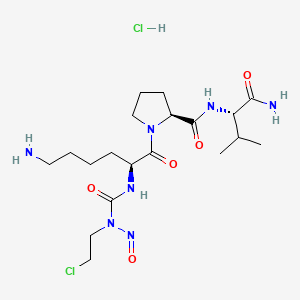

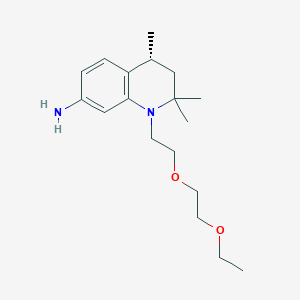


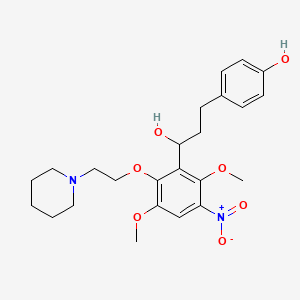

![8-(4-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12743506.png)

